![molecular formula C28H30N4O3S3 B12000349 (5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)
(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’ve described is a complex heterocyclic molecule with a diverse structure. Let’s break it down:
Chemical Name: (5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
Molecular Formula: CHNOS
Molecular Weight: Approximately 440.5 g/mol
Vorbereitungsmethoden
Synthetic Routes:
The synthetic routes for this compound involve several steps
Starting Material: Begin with appropriate precursors, such as substituted phenylhydrazine and isobutyraldehyde.
Condensation Reaction: React the phenylhydrazine with isobutyraldehyde to form the pyrazole ring.
Thiazolidinone Formation: Introduce the thiazolidinone moiety by reacting the pyrazole intermediate with a thiol (e.g., thiourea).
Olefination: The final step involves olefination to create the double bond in the side chain.
Industrial Production:
Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. Specific details would depend on the manufacturer and proprietary processes.
Analyse Chemischer Reaktionen
This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the sulfur or nitrogen atoms.
Reduction: Reduction reactions may reduce the double bond or other functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Common Reagents: Reagents like sodium hydride (NaH), hydrogen peroxide (HO), and various metal catalysts are commonly used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: It may exhibit pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.
Materials Science: Its unique structure could be useful for designing novel materials.
Organic Synthesis: It serves as a building block for more complex molecules.
Wirkmechanismus
The exact mechanism isn’t well-documented, but it likely interacts with cellular pathways, enzymes, or receptors. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, you can explore related molecules like other thiazolidinones, pyrazoles, and thiazoles. Their structural differences may highlight the uniqueness of the compound you’ve described.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding
Eigenschaften
Molekularformel |
C28H30N4O3S3 |
|---|---|
Molekulargewicht |
566.8 g/mol |
IUPAC-Name |
(5Z)-3-(2-methylpropyl)-5-[[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30N4O3S3/c1-20(2)18-31-27(33)25(37-28(31)36)17-22-19-32(23-9-5-3-6-10-23)29-26(22)21-11-13-24(14-12-21)38(34,35)30-15-7-4-8-16-30/h3,5-6,9-14,17,19-20H,4,7-8,15-16,18H2,1-2H3/b25-17- |
InChI-Schlüssel |
HKZIGDKYSRWTOY-UQQQWYQISA-N |
Isomerische SMILES |
CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)/SC1=S |
Kanonische SMILES |
CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide](/img/structure/B12000267.png)
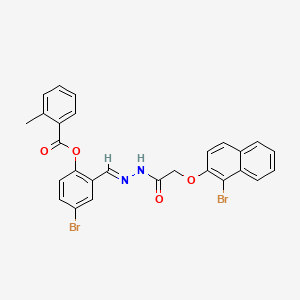
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12000281.png)
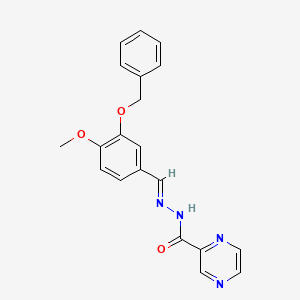
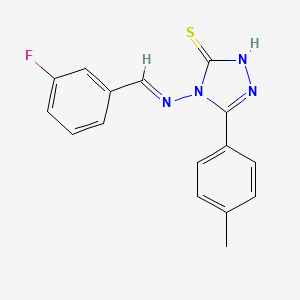
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000295.png)
![(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide](/img/structure/B12000300.png)
![4-[2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid](/img/structure/B12000306.png)
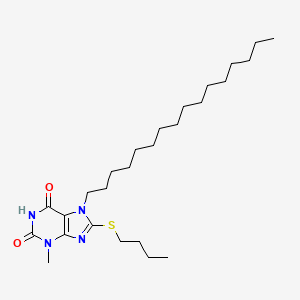
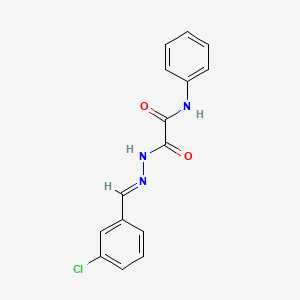
![2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000320.png)
![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)
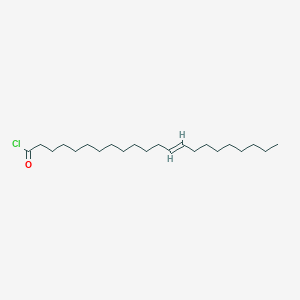
![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)
